molecular formula C10H12N2O2S B1608610 4-(4-Nitrophenyl)thiomorpholine CAS No. 90254-22-1

4-(4-Nitrophenyl)thiomorpholine

Cat. No. B1608610
CAS RN: 90254-22-1
M. Wt: 224.28 g/mol
InChI Key: IRHIMRCEUXJBGP-UHFFFAOYSA-N
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Patent
US08486962B2

Procedure details

A mixture of 1-chloro-4-nitro benzene (1.5 g, 9.5 mmol) and thiomorpholine (1.0 g, 9.7 mmol) was refluxed in n-butanol overnight. The solvent was evaporated under reduced pressure to give a residue, which on triturating with water gave a precipitate. The solid was filtered and washed thoroughly with water, followed by a small amount of pet ether to yield crude solid. Recrystallisation with ethanol yielded 4-(4-nitro-phenyl)-thiomorpholine (1.5 g, 71%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[NH:11]1[CH2:16][CH2:15][S:14][CH2:13][CH2:12]1>C(O)CCC>[N+:8]([C:5]1[CH:6]=[CH:7][C:2]([N:11]2[CH2:16][CH2:15][S:14][CH2:13][CH2:12]2)=[CH:3][CH:4]=1)([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
1 g
Type
reactant
Smiles
N1CCSCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue, which
CUSTOM
Type
CUSTOM
Details
on triturating with water
CUSTOM
Type
CUSTOM
Details
gave a precipitate
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed thoroughly with water
CUSTOM
Type
CUSTOM
Details
to yield crude solid
CUSTOM
Type
CUSTOM
Details
Recrystallisation with ethanol

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N1CCSCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.